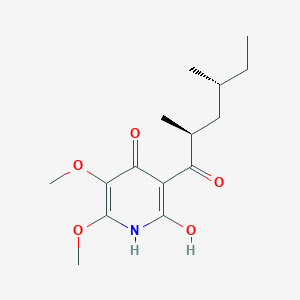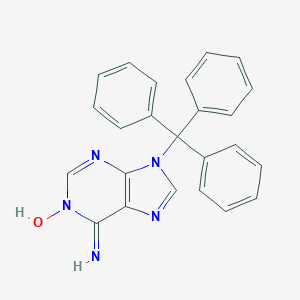
9-Trityladenine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Trityladenine 1-oxide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This molecule is a modified form of adenine, a purine base found in DNA and RNA, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 9-Trityladenine 1-oxide is not fully understood, but it is believed to interact with nucleic acids and proteins through hydrogen bonding and π-π interactions. This molecule has been shown to bind to DNA and RNA with high affinity, and to induce conformational changes in these molecules. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Efectos Bioquímicos Y Fisiológicos
9-Trityladenine 1-oxide has been shown to have various biochemical and physiological effects, including the ability to induce DNA damage and cell death in cancer cells, and to inhibit viral replication. This molecule has also been shown to have antioxidant properties, and to protect against oxidative stress and DNA damage. However, the effects of 9-Trityladenine 1-oxide on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-Trityladenine 1-oxide in lab experiments is its high solubility in water and organic solvents, which allows for easy manipulation and analysis. This molecule is also stable under various conditions, and can be stored for long periods of time. However, one limitation of using 9-Trityladenine 1-oxide is its potential toxicity and mutagenicity, which may affect the results of experiments and the safety of researchers.
Direcciones Futuras
There are many potential future directions for the use of 9-Trityladenine 1-oxide in scientific research. One area of focus is the development of new therapeutic agents based on this molecule, which may have applications in cancer and viral infections. Another area of focus is the study of the mechanisms of DNA damage and repair, which may lead to new insights into the prevention and treatment of genetic diseases. Additionally, the use of 9-Trityladenine 1-oxide as a fluorescent probe for nucleic acids and proteins may lead to new methods for imaging and analyzing these molecules in cells and tissues.
Conclusion
9-Trityladenine 1-oxide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This molecule has been synthesized using various methods, and has been used in various scientific research applications, including as a fluorescent probe, substrate for enzymes, and potential therapeutic agent. The mechanism of action of 9-Trityladenine 1-oxide is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are advantages to using 9-Trityladenine 1-oxide in lab experiments, there are also limitations and potential safety concerns. However, the potential future directions for the use of this molecule in scientific research are numerous, and may lead to new insights into the structure and function of nucleic acids and proteins, as well as the prevention and treatment of genetic diseases.
Métodos De Síntesis
The synthesis of 9-Trityladenine 1-oxide can be achieved through several methods, including the reaction of adenine with trityl chloride in the presence of a base, or the reaction of tritylamine with adenine in the presence of a dehydrating agent. These methods have been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
9-Trityladenine 1-oxide has been used in various scientific research applications, including as a fluorescent probe for nucleic acids and proteins, as a substrate for enzymes involved in DNA synthesis and repair, and as a potential therapeutic agent for cancer and viral infections. This molecule has also been used to study the structure and function of DNA and RNA, as well as the mechanisms of DNA damage and repair.
Propiedades
Número CAS |
122365-36-0 |
|---|---|
Nombre del producto |
9-Trityladenine 1-oxide |
Fórmula molecular |
C24H19N5O |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
1-hydroxy-9-tritylpurin-6-imine |
InChI |
InChI=1S/C24H19N5O/c25-22-21-23(27-17-29(22)30)28(16-26-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,25,30H |
Clave InChI |
NGFRVOSYJJORAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |
Sinónimos |
9-Trityladenine 1-N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



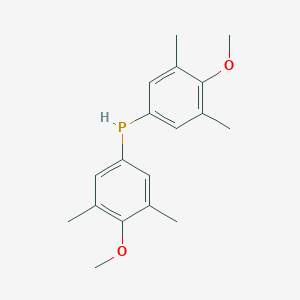
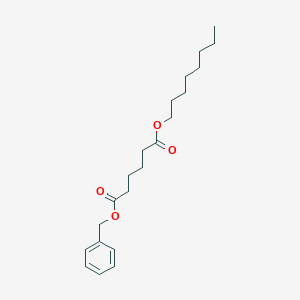
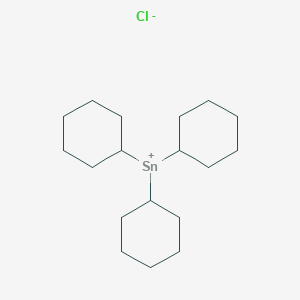
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
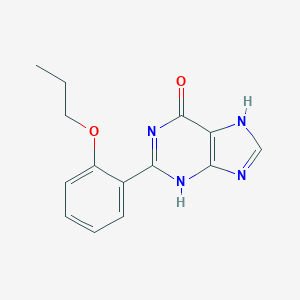
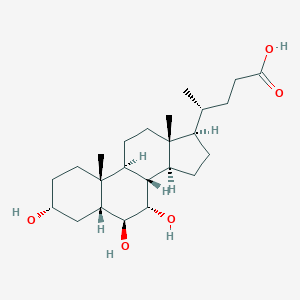
![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
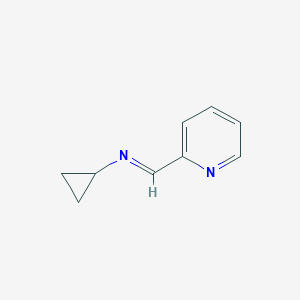
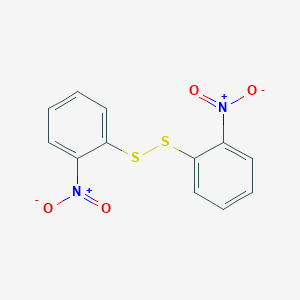
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
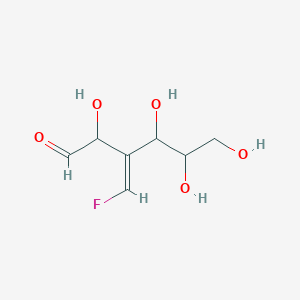
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
